molecular formula C12H14N2O3 B1474073 4-(Oxolan-2-ylmethoxy)-1,2-benzoxazol-3-amine CAS No. 927802-19-5

4-(Oxolan-2-ylmethoxy)-1,2-benzoxazol-3-amine

Cat. No.: B1474073
CAS No.: 927802-19-5
M. Wt: 234.25 g/mol
InChI Key: CUKLACNLBIOXSF-UHFFFAOYSA-N
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Description

4-(Oxolan-2-ylmethoxy)-1,2-benzoxazol-3-amine is a chemical compound that belongs to the class of benzisoxazoles. This compound is characterized by the presence of a tetrahydrofuran ring attached to a benzisoxazole moiety through a methoxy linkage. Benzisoxazoles are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-ylmethoxy)-1,2-benzoxazol-3-amine typically involves the following steps:

    Formation of the Benzisoxazole Core: The benzisoxazole core can be synthesized through the cyclization of o-nitrophenyl derivatives with appropriate reagents.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the benzisoxazole intermediate.

    Methoxy Linkage Formation: The final step involves the formation of the methoxy linkage, which can be achieved through the reaction of the intermediate with methanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-ylmethoxy)-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated benzisoxazole derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzisoxazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-ylmethoxy)-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline: Similar structure with a methyl group instead of an amine group.

    4-Hydroxy-2-quinolones: Different core structure but similar biological activities.

Uniqueness

4-(Oxolan-2-ylmethoxy)-1,2-benzoxazol-3-amine is unique due to its specific combination of a tetrahydrofuran ring and a benzisoxazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-12-11-9(4-1-5-10(11)17-14-12)16-7-8-3-2-6-15-8/h1,4-5,8H,2-3,6-7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKLACNLBIOXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC3=C2C(=NO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194197
Record name 4-[(Tetrahydro-2-furanyl)methoxy]-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927802-19-5
Record name 4-[(Tetrahydro-2-furanyl)methoxy]-1,2-benzisoxazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927802-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Tetrahydro-2-furanyl)methoxy]-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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